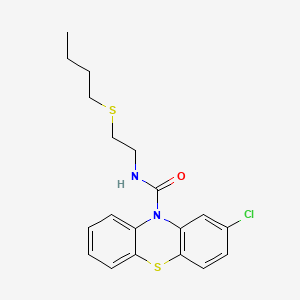
10H-Phenothiazine-10-carboxamide, N-(2-(butylthio)ethyl)-2-chloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10H-Phenothiazine-10-carboxamide, N-(2-(butylthio)ethyl)-2-chloro- is a complex organic compound belonging to the phenothiazine family. Phenothiazines are known for their diverse applications, particularly in medicinal chemistry, due to their unique structural properties. This compound, with its specific substituents, exhibits distinct chemical and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10H-Phenothiazine-10-carboxamide, N-(2-(butylthio)ethyl)-2-chloro- typically involves multi-step organic reactions. The starting material is often phenothiazine, which undergoes a series of functional group transformations. Key steps include:
Chlorination: Introduction of a chlorine atom at the 2-position.
Amidation: Formation of the carboxamide group at the 10-position.
Thioether Formation: Attachment of the butylthioethyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques are also crucial to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
10H-Phenothiazine-10-carboxamide, N-(2-(butylthio)ethyl)-2-chloro- can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of the carboxamide group.
Substitution: Nucleophilic substitution at the chlorine position.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted phenothiazine derivatives.
Applications De Recherche Scientifique
10H-Phenothiazine-10-carboxamide, N-(2-(butylthio)ethyl)-2-chloro- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent due to its pharmacological properties.
Industry: Utilized in the development of dyes and pigments.
Mécanisme D'action
The mechanism of action of 10H-Phenothiazine-10-carboxamide, N-(2-(butylthio)ethyl)-2-chloro- involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 10H-Phenothiazine-10-carboxamide, N-(2-(ethylthio)ethyl)-2-methoxy-
- N-[2-(Diethylamino)ethyl]-10H-phenothiazine-10-carboxamide
Uniqueness
10H-Phenothiazine-10-carboxamide, N-(2-(butylthio)ethyl)-2-chloro- is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the butylthioethyl group and the chlorine atom at the 2-position differentiates it from other phenothiazine derivatives, potentially leading to unique pharmacological activities and applications.
Propriétés
Numéro CAS |
53056-67-0 |
|---|---|
Formule moléculaire |
C19H21ClN2OS2 |
Poids moléculaire |
393.0 g/mol |
Nom IUPAC |
N-(2-butylsulfanylethyl)-2-chlorophenothiazine-10-carboxamide |
InChI |
InChI=1S/C19H21ClN2OS2/c1-2-3-11-24-12-10-21-19(23)22-15-6-4-5-7-17(15)25-18-9-8-14(20)13-16(18)22/h4-9,13H,2-3,10-12H2,1H3,(H,21,23) |
Clé InChI |
JFHSXZZGQVJROO-UHFFFAOYSA-N |
SMILES canonique |
CCCCSCCNC(=O)N1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


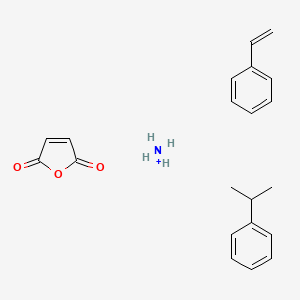
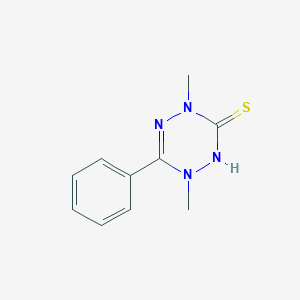
![Benzenamine, N-[[(1,1-dimethylethyl)dioxy]methyl]-N-methyl-](/img/structure/B14650927.png)
![3'-Deoxy-5'-O-[(4-methoxyphenyl)(diphenyl)methyl]adenosine](/img/structure/B14650931.png)
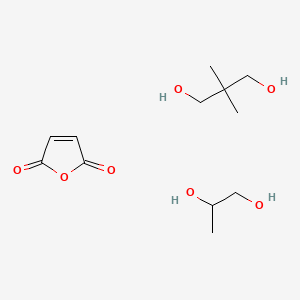
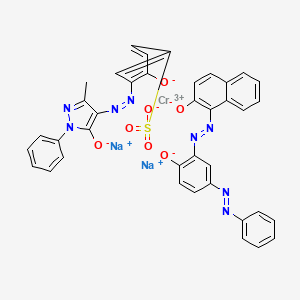
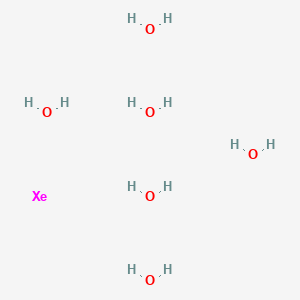
![2-{2-[Bis(4-fluorophenyl)methoxy]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14650953.png)
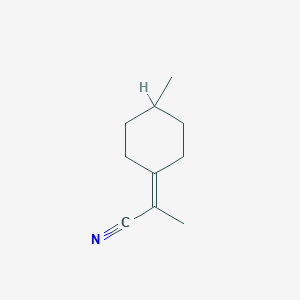
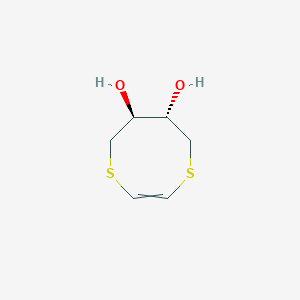
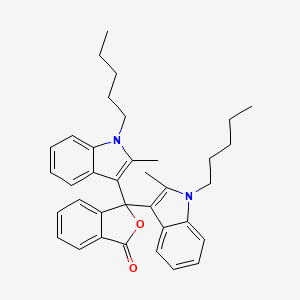
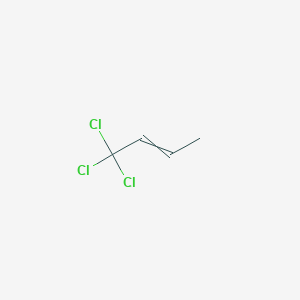
![N-[3-(2-Chlorobenzoyl)-5-ethylthiophen-2-yl]-2-iodoacetamide](/img/structure/B14650990.png)
![5-[[p-Chlorophenyl]thio]methyl-2,4-diaminoquinazoline](/img/structure/B14650999.png)
